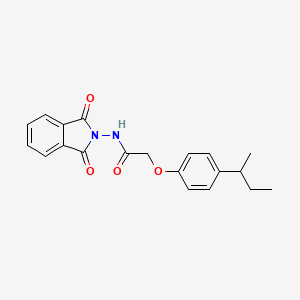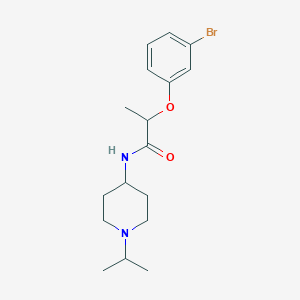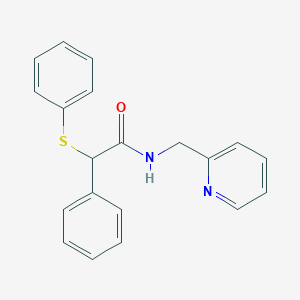![molecular formula C15H22FN3O3S B5184689 1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (also known as DAPT) is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of gamma-secretase. Gamma-secretase is an enzyme that plays a key role in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, making it a valuable tool in the study of Alzheimer's disease and other related conditions.
作用机制
DAPT works by inhibiting the activity of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid beta peptides. By inhibiting the activity of gamma-secretase, DAPT prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Additionally, DAPT has been found to inhibit the activity of Notch signaling, which is involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects
DAPT has been found to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity and the inhibition of Notch signaling. Inhibition of gamma-secretase activity prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Inhibition of Notch signaling can lead to the inhibition of cancer cell growth and the induction of apoptosis.
实验室实验的优点和局限性
The advantages of using DAPT in lab experiments include its ability to inhibit gamma-secretase activity and Notch signaling, making it a valuable tool in the study of Alzheimer's disease, cancer, and developmental biology. Additionally, DAPT is a small molecule inhibitor, making it easy to use in in vitro and in vivo experiments. However, one limitation of using DAPT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are a number of future directions for the use of DAPT in scientific research. One potential direction is the development of more specific gamma-secretase inhibitors that can target specific isoforms of the enzyme. Additionally, DAPT could be used in combination with other drugs to enhance its effectiveness in the treatment of Alzheimer's disease and cancer. Finally, DAPT could be used in the development of new therapies for other conditions that are associated with the dysregulation of Notch signaling.
合成方法
DAPT can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. Alternatively, DAPT can be synthesized using the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxamide, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
科学研究应用
DAPT has been used in a wide range of scientific research applications, including the study of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, which is associated with the development of the disease. In cancer research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the development and progression of various types of cancer. In developmental biology research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the differentiation of stem cells.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-13(8-10-19)15(20)17-11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCWNRMDVFBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
